molecular formula C19H30N6O5 B4301818 PENTYL 2-{[4-(CYANOMETHOXY)-6-{[2-OXO-2-(PENTYLOXY)ETHYL]AMINO}-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE

PENTYL 2-{[4-(CYANOMETHOXY)-6-{[2-OXO-2-(PENTYLOXY)ETHYL]AMINO}-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE

Cat. No.: B4301818
M. Wt: 422.5 g/mol
InChI Key: CUTZLVKLFFGCAU-UHFFFAOYSA-N
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Description

Dipentyl 2,2’-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound belongs to the triazine family, which is known for its diverse biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipentyl 2,2’-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate typically involves the reaction of 6-(cyanomethoxy)-1,3,5-triazine-2,4-diamine with diethyl 2-bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of the triazine compound attack the electrophilic carbon atoms of the bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dipentyl 2,2’-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of novel polymers and materials with unique properties.

    Biology: Investigated as a labeling agent for proteins and other biomolecules.

    Medicine: Explored as a potential drug candidate for the treatment of cancer and other diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of dipentyl 2,2’-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and proliferation. This compound has shown potent anticancer activity in vitro, likely due to its ability to induce apoptosis (programmed cell death) in cancer cells. It also exhibits antioxidant and anti-inflammatory properties, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • Dipentyl 2,2’-{[6-(methoxymethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate
  • Dipentyl 2,2’-{[6-(ethoxymethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate

Uniqueness

Dipentyl 2,2’-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate stands out due to its unique cyanomethoxy group, which imparts distinct chemical and biological properties. This compound’s ability to inhibit specific enzymes and proteins, along with its anticancer activity, sets it apart from other similar compounds.

Properties

IUPAC Name

pentyl 2-[[4-(cyanomethoxy)-6-[(2-oxo-2-pentoxyethyl)amino]-1,3,5-triazin-2-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6O5/c1-3-5-7-10-28-15(26)13-21-17-23-18(25-19(24-17)30-12-9-20)22-14-16(27)29-11-8-6-4-2/h3-8,10-14H2,1-2H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTZLVKLFFGCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CNC1=NC(=NC(=N1)OCC#N)NCC(=O)OCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PENTYL 2-{[4-(CYANOMETHOXY)-6-{[2-OXO-2-(PENTYLOXY)ETHYL]AMINO}-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE
Reactant of Route 2
Reactant of Route 2
PENTYL 2-{[4-(CYANOMETHOXY)-6-{[2-OXO-2-(PENTYLOXY)ETHYL]AMINO}-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE
Reactant of Route 3
Reactant of Route 3
PENTYL 2-{[4-(CYANOMETHOXY)-6-{[2-OXO-2-(PENTYLOXY)ETHYL]AMINO}-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE
Reactant of Route 4
Reactant of Route 4
PENTYL 2-{[4-(CYANOMETHOXY)-6-{[2-OXO-2-(PENTYLOXY)ETHYL]AMINO}-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE
Reactant of Route 5
Reactant of Route 5
PENTYL 2-{[4-(CYANOMETHOXY)-6-{[2-OXO-2-(PENTYLOXY)ETHYL]AMINO}-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE
Reactant of Route 6
Reactant of Route 6
PENTYL 2-{[4-(CYANOMETHOXY)-6-{[2-OXO-2-(PENTYLOXY)ETHYL]AMINO}-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE

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